Ligstroside

Catalog No.
S533151
CAS No.
35897-92-8
M.F
C25H32O12
M. Wt
524.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ligstroside

CAS Number

35897-92-8

Product Name

Ligstroside

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

InChI

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

GMQXOLRKJQWPNB-MVVLSVRYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ligstroside, ligustroside

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O

Isomeric SMILES

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O

The exact mass of the compound Ligstroside is 524.1894 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ligstroside is a high-value secoiridoid glycoside featuring a tyrosol moiety esterified to an elenolic acid glucoside core. In industrial and analytical procurement, it is primarily sourced as a highly purified reference standard (≥95% purity) for quality control in the olive oil sector and as a direct chemical precursor for synthesizing downstream bioactive derivatives like oleocanthal [1]. Unlike its more abundant analog oleuropein, which contains a catechol (3,4-dihydroxyphenyl) group, ligstroside possesses a monophenolic (p-hydroxyphenyl) structure. This structural distinction governs its unique enzymatic hydrolysis pathways, altered oxidative stability, and specific utility in metabolomic profiling, making it an indispensable, non-substitutable material for targeted secoiridoid research and semisynthetic manufacturing [2].

Substituting ligstroside with the more commercially abundant oleuropein or crude olive leaf extracts fundamentally compromises both synthetic and analytical workflows. In semisynthesis, oleuropein cannot directly yield oleocanthal; its enzymatic or chemical hydrolysis strictly produces oleacein due to the retained ortho-diphenol group. Converting oleuropein to ligstroside requires a complex, low-yield (typically ~25%) four-step deoxygenation cascade [1]. Analytically, ligstroside and oleuropein generate distinct aglycone diastereomers with non-overlapping NMR chemical shifts and differing chromatographic retention times [2]. Consequently, utilizing oleuropein as a proxy standard for ligstroside-derived metabolites results in severe quantification errors in food chemistry and pharmacokinetics, necessitating the procurement of exact ligstroside standards.

Precursor Efficiency for Oleocanthal Semisynthesis

When targeting the production of oleocanthal or ligstroside aglycone, starting with pure ligstroside is significantly more efficient than utilizing oleuropein. Literature demonstrates that converting oleuropein to ligstroside requires a four-step semisynthetic cascade with an overall yield of only 25% [1]. In contrast, direct procurement of ligstroside enables a streamlined conversion to ligstroside aglycone in a single step with a 61% isolated yield, which can then be directly converted to oleocanthal.

Evidence DimensionSynthetic steps and yield to target aglycone
Target Compound DataLigstroside: 1 step to aglycone, 61% yield.
Comparator Or BaselineOleuropein: 5 steps to ligstroside aglycone, ~15% overall yield.
Quantified DifferenceProcuring ligstroside eliminates 4 synthetic steps and increases relative aglycone yield by over 4-fold.
ConditionsChemocatalytic semisynthesis using Er(OTf)3 in wet ACN under reflux.

Procuring ligstroside directly bypasses inefficient deoxygenation steps, drastically reducing time and reagent costs for oleocanthal production.

qNMR Signal Resolution for Olive Oil Profiling

In quantitative NMR (qNMR) profiling of olive oil, ligstroside is required to accurately calibrate the measurement of its specific downstream aglycones. The aldehydic protons of ligstroside aglycone diastereomers resolve precisely at 9.49 and 9.55 ppm [1]. In contrast, the corresponding oleuropein aglycone protons appear at 9.51 and 9.58 ppm. Because these signals are distinct but closely spaced, oleuropein cannot be used as a proxy standard to integrate ligstroside-derived peaks.

Evidence Dimension1H NMR aldehydic proton chemical shifts
Target Compound DataLigstroside aglycone derivatives: 9.49 and 9.55 ppm.
Comparator Or BaselineOleuropein aglycone derivatives: 9.51 and 9.58 ppm.
Quantified Difference0.02 to 0.03 ppm shift difference preventing peak overlap.
ConditionsqNMR analysis of olive oil extracts using syringaldehyde as an internal standard.

Accurate quantification of specific sensory and bioactive markers in premium olive oils mandates the exact ligstroside standard to prevent signal misidentification.

Differential Enzymatic Hydrolysis Kinetics

Crude olive extracts contain mixtures of secoiridoids that undergo competitive enzymatic degradation during processing. Endogenous β-glucosidases exhibit a markedly higher binding affinity for oleuropein compared to ligstroside [1]. Consequently, in mixed extracts, oleuropein is rapidly hydrolyzed into oleacein, while ligstroside conversion lags. Procuring isolated ligstroside allows formulators and researchers to study its specific hydrolysis kinetics and optimize conditions (e.g., pH 5-5.5 for β-glucosidase) [2] without the competitive interference and rapid depletion characteristic of oleuropein-dominated crude matrices.

Evidence DimensionEnzyme substrate affinity and degradation rate
Target Compound DataPure Ligstroside: Controlled, predictable hydrolysis to ligstroside aglycone.
Comparator Or BaselineCrude Extract (Oleuropein-rich): Skewed kinetics due to preferential oleuropein hydrolysis.
Quantified Differenceβ-glucosidases preferentially hydrolyze oleuropein, making ligstroside degradation unpredictable in crude mixtures.
ConditionsEnzymatic biotransformation using endogenous olive β-glucosidases (optimal pH 5-5.5).

Using pure ligstroside is critical for developing controlled biotransformation processes that require predictable enzymatic conversion rates.

Precursor for Oleocanthal Reference Material Synthesis

Due to the high cost and low extraction yield of natural oleocanthal, pure ligstroside is the optimal starting material for semisynthetic production. By utilizing targeted chemocatalysis, ligstroside is efficiently converted into ligstroside aglycone and oleocanthal, supporting the commercial supply of these high-value analytical standards without the severe yield penalties associated with oleuropein deoxygenation [1].

qNMR Calibration in Food Quality Control

Ligstroside is essential for calibrating qNMR and UHPLC-MS/MS instruments used in the certification of extra virgin olive oil. Its distinct chemical shifts (9.49 and 9.55 ppm) allow quality control laboratories to accurately quantify the specific ligstroside-to-oleocanthal ratio, a key metric for verifying the sensory pungency and health claims of premium oils [2].

Controlled Biotransformation and Formulation Studies

In the development of functional foods and nutraceuticals, isolated ligstroside is utilized to study the precise enzymatic conditions required to maximize its conversion into bioactive aglycones. Using the pure compound avoids the competitive enzymatic interference seen with oleuropein, enabling the optimization of pH and temperature parameters for industrial-scale bioprocessing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

524.18937645 Da

Monoisotopic Mass

524.18937645 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83S9SA69C5

Wikipedia

Ligstroside

Dates

Last modified: 08-15-2023
1: Karkoula E, Skantzari A, Melliou E, Magiatis P. Quantitative measurement of major secoiridoid derivatives in olive oil using qNMR. Proof of the artificial formation of aldehydic oleuropein and ligstroside aglycon isomers. J Agric Food Chem. 2014 Jan 22;62(3):600-7. doi: 10.1021/jf404421p. Epub 2014 Jan 13. PubMed PMID: 24384036.
2: Ríos JJ, Gil MJ, Gutiérrez-Rosales F. Solid-phase extraction gas chromatography-ion trap-mass spectrometry qualitative method for evaluation of phenolic compounds in virgin olive oil and structural confirmation of oleuropein and ligstroside aglycons and their oxidation products. J Chromatogr A. 2005 Nov 4;1093(1-2):167-76. Epub 2005 Oct 5. PubMed PMID: 16233882.
3: Andrewes P, Busch JL, de Joode T, Groenewegen A, Alexandre H. Sensory properties of virgin olive oil polyphenols: identification of deacetoxy-ligstroside aglycon as a key contributor to pungency. J Agric Food Chem. 2003 Feb 26;51(5):1415-20. PubMed PMID: 12590491.
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